Superior HDAC6 Enzymatic Potency: A Subnanomolar IC50 Benchmark
Suprastat exhibits subnanomolar potency against HDAC6, with a reported IC50 of 0.9 nM . This level of potency is significantly higher than that of Nexturastat A (IC50 = 5.02 nM) and Tubastatin A (IC50 = 15 nM), two other widely used HDAC6-selective tool compounds [1][2]. While Ricolinostat (ACY-1215) demonstrates a lower IC50 (0.26 nM) against HDAC6, its clinical and research utility is compromised by a dramatically inferior selectivity profile compared to Suprastat (see Evidence Item 2) [3].
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | Nexturastat A: 5.02 nM; Tubastatin A: 15 nM; Ricolinostat (ACY-1215): 0.26 nM |
| Quantified Difference | 5.6-fold more potent than Nexturastat A; 16.7-fold more potent than Tubastatin A; 3.5-fold less potent than Ricolinostat |
| Conditions | In vitro biochemical HDAC activity assay (cell-free) |
Why This Matters
This high potency reduces the required compound concentration for target engagement, minimizing potential off-target effects related to high dosing and improving the signal-to-noise ratio in cellular assays.
- [1] Bergman JA, et al. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth. J Med Chem. 2012 Nov 26;55(22):9891-9. View Source
- [2] Butler KV, et al. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. J Am Chem Soc. 2010 Aug 11;132(31):10842-6. View Source
- [3] Strebl MG, et al. HDAC6 brain mapping with [18F]EKZ-001 enabled by a chemical strategy. ACS Chem Neurosci. 2021 Mar 17;12(6):1067-1076. View Source
